molecular formula C15H22N2O2 B1203280 Oxysophocarpine

Oxysophocarpine

Cat. No. B1203280
M. Wt: 262.35 g/mol
InChI Key: QMGGMESMCJCABO-LHDUFFHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxysophocarpine is a natural product found in Sophora tonkinensis, Sophora alopecuroides, and other organisms with data available.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Oxysophocarpine, an alkaloid from Sophora alopecuroides, has demonstrated significant anti-inflammatory and analgesic effects. Research indicates that it effectively ameliorates carrageenan-induced inflammatory pain in mice, potentially by inhibiting expressions of prostaglandin E2 and cytokines (Yang et al., 2015). Additionally, it has been shown to induce anti-nociception and increase GABAAα1 receptors expression in mice, suggesting a central and peripheral action in pain management (Tingting Xu et al., 2013).

Neuroprotective Effects

Oxysophocarpine has been found to offer neuroprotective benefits. Studies on neonatal rat primary-cultured hippocampal neurons subjected to oxygen-glucose deprivation and reperfusion indicate that oxysophocarpine attenuates neuronal damage and inhibits endoplasmic reticulum stress-induced apoptosis (Qing-Luan Zhu et al., 2014). It also exhibits protective effects against hippocampal neuron injuries induced by oxygen and glucose deprivation, likely through the down-regulation of the MAPK signaling pathway (P. Zhao et al., 2017).

Antiviral and Respiratory Protective Properties

Research has shown that oxysophocarpine inhibits lung injury induced by respiratory syncytial virus (RSV), suggesting its potential as an antiviral and anti-inflammatory agent in pulmonary diseases (Jie Gao et al., 2017). It also protects airway epithelial cells against inflammation and apoptosis, possibly by inhibiting miR-155 expression, which could have implications for respiratory conditions (Linfu Li et al., 2020).

Anti-Cancer Potential

Studies suggest that oxysophocarpine may have anti-cancer properties. For instance, it has been shown to suppress hepatocellular carcinoma growth and sensitize therapeutic blockade of anti-Lag-3, potentially through reducing FGL1 expression (Jianchu Wang et al., 2020). Furthermore, it has demonstrated efficacy in inhibiting the proliferation and inducing apoptosis of human breast cancer cells, hinting at its potential as a therapeutic agent in cancer treatment (Zi Yua, 2016).

Anticonvulsant Properties

Oxysophocarpine has been investigated for its anticonvulsant and neuroprotective effects in epilepsy models. It has shown potential in delaying the onset of seizures and reducing seizure frequency, suggesting its utility as an adjunct in epilepsy treatment (Gang Liu et al., 2017).

properties

Product Name

Oxysophocarpine

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one

InChI

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1

InChI Key

QMGGMESMCJCABO-LHDUFFHYSA-N

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-]

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-]

Pictograms

Irritant

synonyms

oxysophocarpine
sophocarpidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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